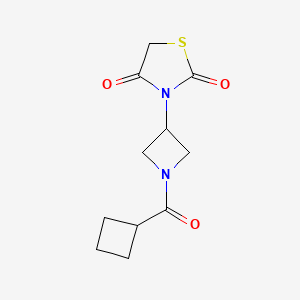

3-(1-(环丁酰)氮杂丁烷-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves the use of physiochemical parameters and spectral techniques . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives undergo various chemical reactions. For instance, they have been evaluated for their antioxidant, anticancer, and antimicrobial potential .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives can be determined using various techniques. For instance, their chemical structures are established using physiochemical parameters and spectral techniques .科学研究应用

Antihyperglycemic Activity

Thiazolidine-2,4-dione derivatives are known to possess antihyperglycemic activity . They can be used in the treatment of diabetes by reducing high blood sugar levels.

Antitumor Activity

These compounds have been found to exhibit antitumor properties . They can potentially be used in cancer treatment, specifically in inhibiting the growth of tumor cells.

Anti-inflammatory Activity

Thiazolidine-2,4-dione derivatives also have anti-inflammatory properties . They can be used to reduce inflammation in various medical conditions.

Antimicrobial Activity

These compounds have been found to have antimicrobial properties . They can be used in the treatment of various bacterial and fungal infections.

Anti-arthritic Activity

Thiazolidine-2,4-dione derivatives have been found to possess anti-arthritic properties . They can potentially be used in the treatment of arthritis.

Lipoxygenase Inhibition

Thiazolidine-2,4-dione derivatives have been found to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids . This property can be used in the treatment of diseases related to lipid metabolism.

Antioxidant Activity

These compounds have been found to have antioxidant properties . They can be used to neutralize harmful free radicals in the body, which can help prevent various diseases.

Neuroprotective Activity

Thiazolidine-2,4-dione derivatives have been found to possess neuroprotective properties . They can potentially be used in the treatment of neurodegenerative diseases.

作用机制

Target of Action

Thiazolidine derivatives, a class of compounds to which this molecule belongs, are known to exhibit diverse therapeutic and pharmaceutical activities .

Mode of Action

Thiazolidine derivatives are known to interact with various biological targets, leading to a range of effects including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Biochemical Pathways

Thiazolidine derivatives, however, are known to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on thiazolidin-2,4-dione derivatives suggests that these compounds have drug-like properties and their selectivity, purity, product yield, and pharmacokinetic activity can be improved through various synthetic approaches .

Result of Action

Thiazolidine derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of thiazolidine derivatives has been shown to benefit from a safe and greener reaction pathway, low toxicity, high yield of product, and easy isolation method .

属性

IUPAC Name |

3-[1-(cyclobutanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-9-6-17-11(16)13(9)8-4-12(5-8)10(15)7-2-1-3-7/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHJCYVHGLEYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2745002.png)

![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)

![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)

![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)

![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)

![2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)